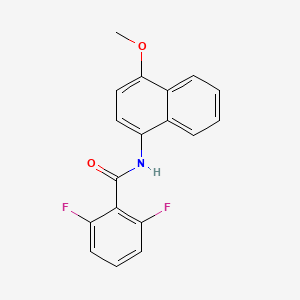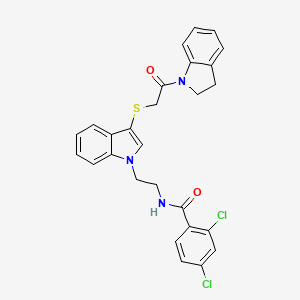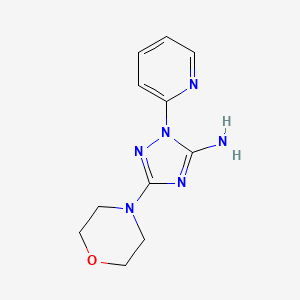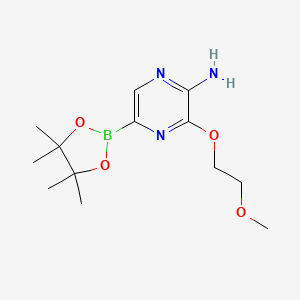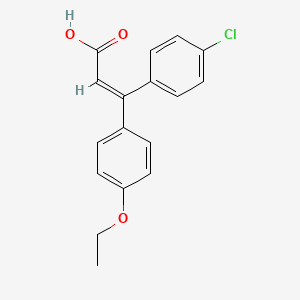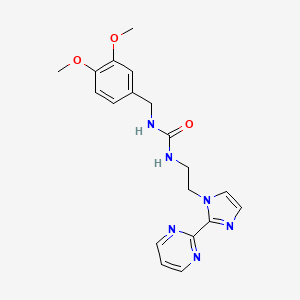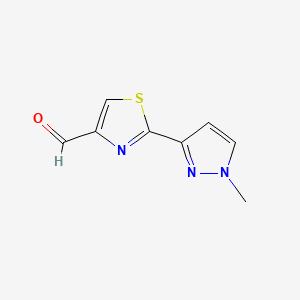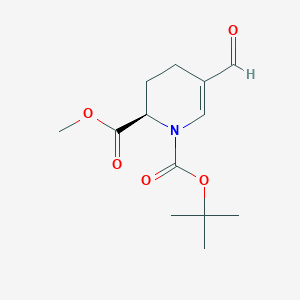
1-O-Tert-butyl 2-O-methyl (2R)-5-formyl-3,4-dihydro-2H-pyridine-1,2-dicarboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-O-Tert-butyl 2-O-methyl (2R)-5-formyl-3,4-dihydro-2H-pyridine-1,2-dicarboxylate is a synthetic compound belonging to the class of organic heterocyclic compounds
准备方法
Synthetic Routes and Reaction Conditions
1-O-Tert-butyl 2-O-methyl (2R)-5-formyl-3,4-dihydro-2H-pyridine-1,2-dicarboxylate is typically synthesized through multi-step organic synthesis. The process usually begins with the preparation of the pyridine ring, followed by the introduction of the tert-butyl and methyl groups via alkylation reactions. The formyl group is often introduced through a formylation reaction, which can be facilitated by reagents such as formic acid or formaldehyde. The dihydropyridine ring is then formed through catalytic hydrogenation.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-scale synthesis: : Employing automated equipment for the alkylation and formylation reactions to ensure consistency and efficiency.
Catalysts and reagents: : Utilizing high-purity catalysts and reagents to maintain the desired reaction conditions.
Purification techniques: : Implementing advanced purification methods such as column chromatography and recrystallization to achieve high purity of the final product.
化学反应分析
Types of Reactions
1-O-Tert-butyl 2-O-methyl (2R)-5-formyl-3,4-dihydro-2H-pyridine-1,2-dicarboxylate can undergo various chemical reactions, including:
Oxidation: : Conversion of the formyl group to a carboxylic acid.
Reduction: : Further reduction of the dihydropyridine ring to a tetrahydropyridine ring.
Substitution: : Electrophilic substitution at the pyridine ring positions.
Common Reagents and Conditions
Oxidation: : Using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: : Utilizing reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: : Employing reagents such as alkyl halides under basic conditions to achieve substitution reactions.
Major Products Formed
Oxidation: : Formation of 1-O-Tert-butyl 2-O-methyl (2R)-5-carboxyl-3,4-dihydro-2H-pyridine-1,2-dicarboxylate.
Reduction: : Formation of 1-O-Tert-butyl 2-O-methyl (2R)-5-formyl-1,2,3,4-tetrahydro-2H-pyridine-1,2-dicarboxylate.
Substitution: : Formation of substituted pyridine derivatives with modified alkyl chains.
科学研究应用
1-O-Tert-butyl 2-O-methyl (2R)-5-formyl-3,4-dihydro-2H-pyridine-1,2-dicarboxylate has diverse applications in various scientific fields:
Chemistry: : Used as an intermediate in the synthesis of more complex heterocyclic compounds.
Biology: : Studied for its potential interactions with biological macromolecules such as proteins and nucleic acids.
Medicine: : Investigated for its pharmacological properties, including potential anti-inflammatory and neuroprotective effects.
Industry: : Utilized in the development of novel materials with specific chemical properties for advanced technological applications.
作用机制
The mechanism by which 1-O-Tert-butyl 2-O-methyl (2R)-5-formyl-3,4-dihydro-2H-pyridine-1,2-dicarboxylate exerts its effects is through interactions with specific molecular targets:
Molecular Targets and Pathways: : The compound may interact with enzymes, receptors, or other macromolecules, leading to modulation of biochemical pathways. For instance, it could inhibit or activate particular enzymes, thereby altering metabolic processes.
Specific Pathways: : The pyridine moiety may play a role in binding to active sites, while the formyl and tert-butyl groups may influence the compound's overall binding affinity and specificity.
相似化合物的比较
Compared to other similar heterocyclic compounds, 1-O-Tert-butyl 2-O-methyl (2R)-5-formyl-3,4-dihydro-2H-pyridine-1,2-dicarboxylate offers unique structural features:
Unique Characteristics: : Its combination of tert-butyl, methyl, and formyl groups provides a distinct chemical profile that may enhance its reactivity and selectivity in various applications.
List of Similar Compounds: : Similar compounds may include 2,4-dimethylpyridine, 2-tert-butyl-4-methylpyridine, and 1,2-dicarboxylate-substituted pyridines.
属性
IUPAC Name |
1-O-tert-butyl 2-O-methyl (2R)-5-formyl-3,4-dihydro-2H-pyridine-1,2-dicarboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO5/c1-13(2,3)19-12(17)14-7-9(8-15)5-6-10(14)11(16)18-4/h7-8,10H,5-6H2,1-4H3/t10-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKOFRWBSSNQTAW-SNVBAGLBSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C=C(CCC1C(=O)OC)C=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C=C(CC[C@@H]1C(=O)OC)C=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![2-({3-ethyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(3-fluoro-4-methylphenyl)acetamide](/img/structure/B2672247.png)

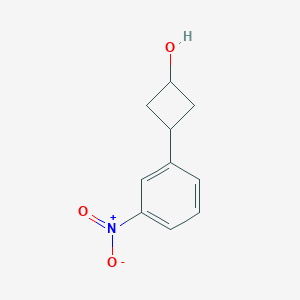
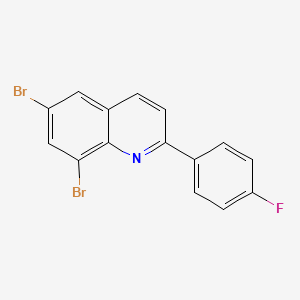
![3-(2-Chloro-6-fluorophenyl)bicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B2672254.png)
![2-bromo-N-(3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)benzenesulfonamide](/img/structure/B2672255.png)
![1-phenyl-4-{3-[(1H-1,2,3-triazol-1-yl)methyl]azetidin-1-yl}butane-1,4-dione](/img/structure/B2672258.png)
